REACTION_CXSMILES
|
[N:1]([O-])=O.[Na+].[Cl:5][C:6]1[S:10][C:9]([S:11](=[O:14])(=[O:13])[NH2:12])=[C:8]([C:15]([NH:17][NH2:18])=[O:16])[CH:7]=1>O.Cl>[Cl:5][C:6]1[S:10][C:9]([S:11](=[O:13])(=[O:14])[NH2:12])=[C:8]([C:15]([N:17]=[N+:18]=[N-:1])=[O:16])[CH:7]=1 |f:0.1|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(S1)S(N)(=O)=O)C(=O)NN
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitate was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(S1)S(N)(=O)=O)C(=O)N=[N+]=[N-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.93 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |